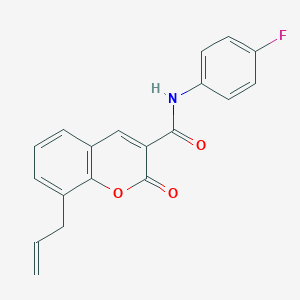

8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(4-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUIQBXFLIOZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.32 g/mol. The structure features an allyl group and a fluorophenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19FNO3 |

| Molecular Weight | 323.32 g/mol |

| CAS Number | 312616-83-4 |

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects on various cancer cell lines.

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

- Efficacy : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one study reported IC50 values around 10–33 nM for related compounds with similar structures .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been explored. In particular, this compound has demonstrated activity against various bacterial strains.

- Inhibition Studies : The compound was tested against gram-positive and gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Mechanism : The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Study 1: Antiproliferative Effects on Breast Cancer Cells

A study published in Cancer Letters investigated the effects of several chromene derivatives, including this compound, on MCF-7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates post-treatment.

Findings :

- Significant G2/M phase arrest was observed.

- Apoptotic markers were elevated, indicating that the compound induces programmed cell death through intrinsic pathways.

Study 2: Antimicrobial Activity Assessment

Another research article focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria.

Results :

- The compound exhibited MIC values ranging from 5 to 20 µg/mL against various strains.

- Comparative analysis with established antibiotics showed that the compound has a favorable profile with lower resistance development.

類似化合物との比較

Key Observations:

- Substituent Effects on Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity compared to sulfonamide-containing analogs (e.g., 4-sulfamoylphenyl), which may improve blood-brain barrier penetration .

- Synthetic Flexibility : The allyl group at position 8 allows for further functionalization via thiol-ene or oxidation reactions, a feature shared with ethylphenyl analogs .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

準備方法

Pechmann Condensation

The Pechmann condensation remains the most widely used method for constructing the chromene ring system. This acid-catalyzed reaction involves a phenol derivative and a β-keto ester. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 80°C to yield 7-hydroxy-4-methylcoumarin. Adapting this method for 8-allyl substitution requires a pre-allylated phenol precursor, such as 5-allylresorcinol, though synthetic accessibility of such intermediates may limit scalability.

Key Conditions

Knoevenagel Condensation

An alternative route employs the Knoevenagel condensation, where a salicylaldehyde derivative reacts with a β-keto ester. For instance, 5-allyl-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of piperidine to form the chromene core. This method offers better regiocontrol for introducing substituents but requires specialized aldehydes.

Key Conditions

Introduction of the Allyl Group

The allyl group at the 8-position is introduced either during chromene formation or via post-synthetic modification.

Pre-Substituted Phenol Strategy

Using 5-allylresorcinol in the Pechmann condensation directly incorporates the allyl group. However, synthesizing 5-allylresorcinol involves:

-

Allylation of resorcinol via Friedel-Crafts alkylation using allyl bromide and AlCl₃.

-

Purification by column chromatography to isolate the mono-allylated product.

Challenges : Competitive di-allylation and regioselectivity issues reduce yields to 40–55%.

Post-Synthetic Allylation

For chromenes lacking the allyl group, palladium-catalyzed cross-coupling reactions are effective. A brominated coumarin intermediate (e.g., 8-bromo-2-oxo-2H-chromene-3-carboxylate) undergoes Suzuki coupling with allylboronic acid:

Key Conditions

Carboxamide Formation

The final step involves converting the ester group at the 3-position to a carboxamide using 4-fluoroaniline.

Aminolysis of Ethyl Ester

Ethyl 8-allyl-2-oxo-2H-chromene-3-carboxylate reacts with 4-fluoroaniline in refluxing ethanol:

Optimization Insights

Coupling Reagent-Assisted Synthesis

For sterically hindered amines, coupling agents like HATU or EDCI improve efficiency:

Key Conditions

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Synthetic intermediates and the final product require rigorous characterization:

-

NMR Spectroscopy :

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 323.3 (calculated for C₁₉H₁₆FNO₃).

-

Infrared Spectroscopy : Strong absorptions at 1700 cm⁻¹ (C=O) and 1650 cm⁻¹ (amide I band).

Challenges and Mitigation Strategies

-

Regioselectivity in Allylation :

-

Ester Hydrolysis :

-

Palladium Residues :

Q & A

Basic Research Questions

What are the preferred synthetic routes for 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves allylation of a precursor chromene-carboxamide. For example:

- Step 1 : Condensation of 2-oxo-2H-chromene-3-carboxylic acid with 4-fluoroaniline to form the carboxamide core .

- Step 2 : Allylation at the 8-position using allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .

- Optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) improve yield. Purification via flash column chromatography (silica gel, acetone/hexane eluent) ensures high purity .

Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves 3D conformation, confirming allyl group orientation and fluorophenyl substitution .

- NMR spectroscopy :

- ¹H/¹³C NMR : Identifies allyl protons (δ 5.2–5.8 ppm) and fluorophenyl aromatic signals (δ 7.3–7.6 ppm) .

- ¹⁹F NMR : Confirms para-fluoro substitution (δ -115 to -120 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₁₄FNO₃) .

How does the allyl group influence the compound’s reactivity and biological activity?

The allyl group enhances electrophilicity at the chromene core, facilitating nucleophilic additions. It also increases lipophilicity, improving membrane permeability in cellular assays. Comparative studies show allyl-substituted chromenes exhibit higher anti-inflammatory activity than non-allylated analogs .

What purification strategies are recommended for isolating this compound?

- Flash chromatography : Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted precursors .

- Recrystallization : Acetone or ethanol yields high-purity crystals suitable for XRD .

- HPLC : Reverse-phase C18 columns resolve stereoisomers or byproducts .

Advanced Research Questions

How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data in fluorophenyl-substituted chromenes?

- Systematic substitution : Compare 4-fluorophenyl with 3-fluoro or chloro analogs (e.g., shows iodophenyl variants reduce cytotoxicity) .

- Electron-withdrawing effects : The 4-fluoro group enhances hydrogen bonding with kinase active sites (e.g., Plk1), but excessive hydrophobicity may reduce solubility, explaining variability in IC₅₀ values .

- Methodology : Pair in vitro assays (e.g., MTT for cytotoxicity) with computational docking (AutoDock Vina) to correlate substituent effects with target binding .

What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Use Schrödinger Suite or MOE to model binding to enzymes like COX-2 or kinases. Fluorophenyl groups often occupy hydrophobic pockets, while the chromene core hydrogen-bonds with catalytic residues .

- QSAR modeling : Train models on chromene derivatives’ logP and polar surface area to predict bioavailability .

How can reaction scalability challenges be addressed for multi-gram synthesis?

- Continuous flow chemistry : Minimizes side reactions during allylation by maintaining precise temperature/residence time .

- Catalyst screening : Pd/C or Ni catalysts improve regioselectivity in allylation steps .

- DoE (Design of Experiments) : Optimize solvent (DMF vs. THF) and stoichiometry using response surface methodology .

What mechanisms underlie the compound’s anti-proliferative activity, and how can they be validated?

- Hypothesis : Inhibition of PI3K/Akt/mTOR pathway via fluorophenyl-mediated binding to ATP pockets .

- Validation :

- Western blotting : Measure phosphorylation levels of Akt/mTOR in treated cancer cells.

- siRNA knockdown : Confirm target specificity by silencing PI3K and observing rescue effects .

How do crystallographic data resolve contradictions in reported tautomeric forms of chromene-carboxamides?

- Issue : Some studies suggest keto-enol tautomerism at the 2-oxo position.

- Resolution : XRD data (e.g., SHELX-refined structures) confirm the dominant keto form, with bond lengths (C=O ~1.21 Å) ruling out enolization .

What strategies mitigate toxicity associated with fluorophenyl groups in preclinical studies?

- Metabolic profiling : LC-MS identifies fluorophenyl-derived reactive metabolites (e.g., quinone imines).

- Prodrug design : Mask the fluorophenyl group with biodegradable esters to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。